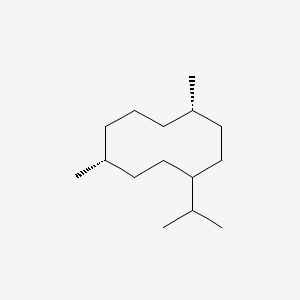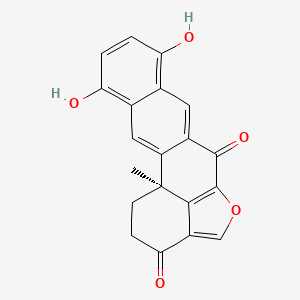
Halenaquinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halenaquinol is a natural product found in Neopetrosia carbonaria with data available.
Applications De Recherche Scientifique
Inhibition of Cell Membrane Fusion : Halenaquinol sulfate, derived from the sponge Xestospongia sapra, has been shown to prevent cell membrane fusion events in echinoderm gametes, without affecting early embryonic development. This suggests its potential as a tool for analyzing the role of secretory events in cells (Ikegami et al., 1992).
Inhibition of Membrane Transport ATPases : Halenaquinol, isolated from the sponge Petrosia seriata, has been found to inhibit various ATPases, including Na+, K(+)-ATPases and Ca(2+)-ATPase, which are crucial for cellular processes. This inhibition is dose- and time-dependent, emphasizing its potential pharmacological significance (Gorshkova et al., 1999).
Inhibition of DNA Polymerases : Halenaquinol sulfate has been shown to inhibit eukaryotic DNA polymerases α, β, δ, and ε. This highlights its utility as a potential inhibitor and a tool for studying DNA polymerase binding sites (Shioda et al., 1994).
Inhibitor of Protein Tyrosine Kinases : Halenaquinone, a marine polyketide, inhibits oncogenic protein tyrosine kinases like pp60v-src and the human epidermal growth factor receptor. This property is significant for understanding and potentially treating diseases involving these kinases (Lee et al., 1992).
Interactions with Sulfhydryls on Enzymes : Halenaquinol interacts with sulfhydryl groups on rat brain Na(+), K(+)-ATPase, affecting various enzyme reactions and protein conformation. This interaction offers insights into enzyme dynamics and potential therapeutic applications (Gorshkova et al., 2001).
Inhibition of Osteoclastogenesis : Halenaquinone inhibits the differentiation of osteoclasts and affects signaling pathways involved in bone metabolism. This points to potential applications in bone diseases and disorders (Tsukamoto et al., 2014).
Synthesis and Chemical Studies : Research has also focused on the synthesis and structural analysis of halenaquinol and its derivatives. These studies are important for understanding the chemical properties and potential applications of these compounds (Schwarzwalder & Vanderwal, 2017).
Propriétés
Nom du produit |
Halenaquinol |
|---|---|
Formule moléculaire |
C20H14O5 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
(1S)-5,8-dihydroxy-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaene-12,17-dione |
InChI |
InChI=1S/C20H14O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8,21-22H,4-5H2,1H3/t20-/m0/s1 |
Clé InChI |
WXLYRCGVTYXHMS-FQEVSTJZSA-N |
SMILES isomérique |
C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O |
SMILES canonique |
CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O |
Synonymes |
halenaquinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



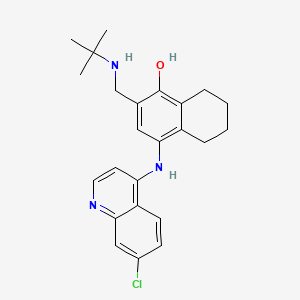

![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)


![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)
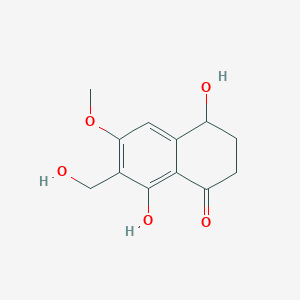
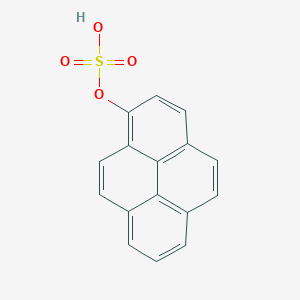

![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)
